1-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(thiophen-2-yl)urea
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Overview
Description
1-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C21H18N4O2S and its molecular weight is 390.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(thiophen-2-yl)urea is 390.11504700 g/mol and the complexity rating of the compound is 640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(thiophen-2-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(thiophen-2-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Research: Cellular Opto-Control
VU0633633-1: has garnered attention in biological research due to its potential for site-specific and chemical-specific control of processes within live cells. Researchers at Purdue University developed a patent-pending technology called RPOC (real-time precision opto-control) that utilizes a laser-based approach. Here’s how it works:
- Unlike traditional chemical interventions, RPOC minimizes off-target effects by avoiding uncontrolled diffusion .
Pharmaceutical Research: Revolutionizing Drug Discovery
The intricate and spatially diverse chemical processes within live cells pose challenges for drug discovery. Traditional chemical interventions lack precision and can interact with multiple pathways. However, RPOC offers a breakthrough:
- Researchers can now precisely control when, where, and how chemical processes occur within cells, minimizing unintended effects .
Wearable Electronics: AmaZinc’s Zinc-Based Batteries
While not directly related to VU0633633-1, let’s explore another fascinating application:
Mechanism of Action
Target of Action
Compounds with similar structures, such as quinazolinone derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, a similar compound, 1-(3-chlorophenyl)-2-methyl-3-(4-oxo-2-methylquinazolin-3(4H)-yl)isothioureas, has shown potent activity against various microorganisms, suggesting that it may inhibit key enzymes or pathways in these organisms .
Biochemical Pathways
For example, indole derivatives, which share some structural similarities with the compound , have been found to affect a wide range of biological pathways, including those involved in antiviral, anti-inflammatory, and anticancer activities .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may have potential therapeutic effects in various disease conditions .
properties
IUPAC Name |
1-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-13-12-15(9-10-17(13)23-21(27)24-19-8-5-11-28-19)25-14(2)22-18-7-4-3-6-16(18)20(25)26/h3-12H,1-2H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXGSRBJSJXPEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)NC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(thiophen-2-yl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.